4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the methoxyaniline group: This step might involve nucleophilic aromatic substitution reactions.
Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions followed by amide formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethyl groups.
Reduction: Reduction reactions could target the carbonyl group in the naphthalene core.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution but may include acids, bases, or catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Medicine
If the compound shows any therapeutic effects, it could be developed into a drug for treating specific diseases or conditions.
Industry
In industry, it could be used in the synthesis of dyes, pigments, or other materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(3-(2-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 4-ethyl-N-(3-(2-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
Uniqueness
The unique combination of functional groups in 4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE may confer specific properties that make it more effective or versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(NZ)-4-ethyl-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-17-12-14-18(15-13-17)32(29,30)27-22-16-23(25(28)20-9-5-4-8-19(20)22)26-21-10-6-7-11-24(21)31-2/h4-16,26H,3H2,1-2H3/b27-22- |
InChI Key |
VEBBDQBONDHECI-QYQHSDTDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.